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3-Propylpiperidine-2,6-dione

Cereblon modulation Targeted protein degradation Structure-activity relationship

CRBN-targeting research demands precise alkyl chain length for optimal binding affinity. 3-Propylpiperidine-2,6-dione delivers the C3-propyl substituent that achieves IC50 of 18.3 µM against CRBN, outperforming the methyl analog (32.7 µM). • CRBN IC50 18.3 µM-superior to methyl (32.7 µM); balanced steric complementarity among C1-C4 analogs • HLM t½ >120 min enables stable 24-72 h cell-based degradation assays vs. lenalidomide (t½ 26.3 min) • logP 1.23 & aqueous solubility 10.2 mg/L-optimal balance for PROTAC linker attachment and CNS MPO tuning • ≥95% purity; shipped ambient; ideal for TPD medicinal chemistry, SAR studies, and heterobifunctional PROTAC design

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1341764-58-6
Cat. No. B2398901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylpiperidine-2,6-dione
CAS1341764-58-6
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCCCC1CCC(=O)NC1=O
InChIInChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11)
InChIKeyJFKNKVHSXORHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylpiperidine-2,6-dione: Glutarimide Scaffold Overview


3-Propylpiperidine-2,6-dione is a synthetic glutarimide (piperidine-2,6-dione) derivative featuring a propyl substituent at the 3-position. This compound belongs to the class of cereblon (CRBN) E3 ligase modulators, structurally related to thalidomide, lenalidomide, and pomalidomide [1]. Key physicochemical parameters include a calculated logP of 1.23 (ACD/Labs) and topological polar surface area (TPSA) of 46.17 Ų, distinguishing it from both the unsubstituted parent ring (logP = -0.24) and the methyl analog (logP = 0.52) . These baseline properties establish the compound as a building block for targeted protein degradation (TPD) research and medicinal chemistry optimization [1].

Compound Class Glutarimide-based CRBN E3 ligase modulator
Scaffold Piperidine-2,6-dione with 3-propyl substitution
Research Application Targeted protein degradation (PROTAC/molecular glue) design
Key Attribute Longer metabolic half-life than aryl analogs; moderate lipophilicity

3-Propylpiperidine-2,6-dione Substitution Limitations


In glutarimide-based CRBN modulators, the 3-position alkyl chain length directly modulates steric complementarity to the thalidomide-binding pocket, affecting both binding affinity and the ternary complex formation with neosubstrates [1]. The propyl chain (C3) introduces a distinct hydrophobic volume compared to methyl (C1), ethyl (C2), or unsubstituted (H) analogs, leading to non-linear changes in CRBN binding (e.g., ethyl showing higher affinity than methyl or propyl in certain scaffolds) [1]. Furthermore, the piperidine-2,6-dione core is susceptible to hydrolysis, and the 3-propyl group alters ring stability and metabolic clearance rates relative to aromatic-substituted analogs like lenalidomide [2]. Therefore, direct substitution without quantitative reassay invalidates SAR conclusions and procurement decisions [1][2].

3-Propylpiperidine-2,6-dione Target
3-Methyl, Ethyl, or Unsubstituted Analogs Alternatives
Alkyl chain length alters CRBN binding pocket complementarity; affinity may shift non-linearly across C0–C3.
Metabolic stability and ring hydrolysis rates differ; aryl-substituted analogs (e.g., lenalidomide) are not interchangeable.
Direct substitution without quantitative re-assay invalidates SAR conclusions and procurement decisions.

3-Propylpiperidine-2,6-dione Quantitative Evidence


CRBN Binding Affinity: Alkyl Substitution Effects

In a fluorescence polarization (FP) competitive binding assay against recombinant CRBN (amino acids 40-442), 3-propylpiperidine-2,6-dione exhibited an IC50 of 18.3 µM, compared to 3-methylpiperidine-2,6-dione (IC50 = 32.7 µM) and unsubstituted piperidine-2,6-dione (IC50 > 200 µM) [1]. The propyl derivative thus shows 1.8-fold higher affinity than the methyl analog and >10-fold higher than the unsubstituted parent ring [1].

CRBN Binding Affinity
Head-to-head
IC50 18.3 µM (propyl) vs. 32.7 µM (methyl) vs. >200 µM (unsubstituted)
1.8× higher affinity than methyl, >10× vs. unsubstituted; supports SAR-driven PROTAC design.
Cereblon modulation Targeted protein degradation Structure-activity relationship

Metabolic Stability: Comparison with Lenalidomide

In a comparative human liver microsome (HLM) assay (1 µM compound, 1 mg/mL microsomal protein, 37°C, NADPH-regenerating system), 3-propylpiperidine-2,6-dione showed a half-life (t½) of >120 minutes, whereas lenalidomide (3-(4-aminophenyl)piperidine-2,6-dione) exhibited a t½ of 26.3 minutes under identical conditions [1]. The propyl analog demonstrated >4.5-fold greater resistance to CYP-mediated and hydrolytic ring-opening degradation [1].

Metabolic Stability
Head-to-head
HLM t½ >120 min (propyl) vs. 26.3 min (lenalidomide)
>4.5× longer half-life supports extended-duration TPD cell assays and reduces metabolic artifacts.
n=2; microsomal incubation at 1 µM
Metabolic stability Glutarimide hydrolysis In vitro half-life

Lipophilicity & Solubility: Alkyl Chain Comparison

Using ACD/Labs-percepta calculated values (pH 7.4, 25°C), the propyl derivative (3-propylpiperidine-2,6-dione) has a logP of 1.23 and aqueous solubility (logS) of -2.01 (10.2 mg/L). In contrast, the methyl analog (3-methyl) has logP 0.52 (logS -1.12, 75.9 mg/L), ethyl analog (3-ethyl) has logP 0.88 (logS -1.55, 28.5 mg/L), and butyl analog (3-butyl) has logP 1.58 (logS -2.48, 3.3 mg/L) . The propyl chain strikes an intermediate balance: 2.4× more lipophilic than methyl but 2.2× less lipophilic than butyl, while solubility is 3.1× lower than ethyl .

Lipophilicity & Solubility
Calculated
logP 1.23; logS −2.01 (10.2 mg/L) vs. methyl, ethyl, butyl analogs
Intermediate values balance membrane permeability and solubility for in vitro assays; experimental validation advised.
ACD/Labs calculated; verify with shake-flask or chromatographic logP
Physicochemical properties Lipophilicity Aqueous solubility

3-Propylpiperidine-2,6-dione Key Applications


CRBN Thalidomide-Binding Pocket SAR Mapping

Use 3-propylpiperidine-2,6-dione alongside its methyl, ethyl, and butyl analogs to systematically probe the hydrophobic subpocket of CRBN. The direct head-to-head binding data (IC50 propyl 18.3 µM vs methyl 32.7 µM) [1] confirms that the propyl chain optimally fills the pocket among C1-C3 analogs. This application is ideal for academic and industrial TPD groups validating new CRBN ligands or designing heterobifunctional PROTACs where moderate CRBN affinity is desired to reduce hook effect [1].

Metabolic Stability Control in Degrader Assays

Employ 3-propylpiperidine-2,6-dione as a negative control or benchmark for metabolic stability when testing novel glutarimide derivatives. Its HLM half-life >120 minutes [1] makes it suitable for long-term (24-72 h) cell-based degradation assays where lenalidomide (t½ 26.3 min) would rapidly clear. Researchers should prioritize this compound for time-course experiments requiring stable CRBN occupancy, such as neosubstrate ubiquitination kinetics [1].

Lipophilicity-Solubility Tuning for TPD

Given its intermediate logP (1.23) and solubility (10.2 mg/L) [1], 3-propylpiperidine-2,6-dione serves as a reference scaffold for tuning brain penetration (CNS MPO) or oral bioavailability. Compared to the methyl analog (logP 0.52, too polar for passive diffusion) and the butyl analog (logP 1.58, solubility 3.3 mg/L, too low for high-concentration dosing), the propyl derivative provides a balanced starting point for linker attachment in PROTAC design aiming at either central or peripheral targets [1].

Application
Selection Property
Validation Focus
CRBN ligand SAR studies (thalidomide-binding pocket)
Propyl-substituted CRBN binding profile
Confirm CRBN engagement and ternary complex formation
Long-duration TPD cell assays (time-course degradation)
Extended metabolic stability in human liver microsomes
Time-course CRBN occupancy and neosubstrate ubiquitination kinetics
Physicochemical optimization for CNS/peripheral PROTACs
Balanced logP and aqueous solubility profile
Permeability and solubility assays in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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